

# 2-Ethylproline Hydrochloride: A Technical Guide for Advanced Research and Development

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## Compound of Interest

Compound Name: 2-Ethylproline hydrochloride

CAS No.: 1332530-89-8

Cat. No.: B1465126

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## Foreword: The Rationale for $\alpha$ -Alkylated Prolines

In the landscape of drug discovery and peptide science, the conformational rigidity of a molecule is a cornerstone of its biological activity and metabolic stability. L-proline, with its unique cyclic structure, already imparts significant conformational constraints upon peptide chains. However, by introducing substituents at the C $\alpha$  position, we enter a new realm of molecular design. The addition of an alkyl group, such as the ethyl group in 2-Ethylproline, creates a quaternary chiral center that further restricts the rotation around the N-C $\alpha$  and C $\alpha$ -C bonds. This steric hindrance can lock a peptide into a specific bioactive conformation, enhance its resistance to enzymatic degradation, and fine-tune its binding affinity. This guide provides a comprehensive technical overview of **2-Ethylproline hydrochloride**, a valuable building block for researchers, chemists, and drug development professionals aiming to leverage these advanced principles of molecular design.

## Physicochemical Characteristics and Stereochemical Integrity

**2-Ethylproline hydrochloride** is the salt form of 2-ethylpyrrolidine-2-carboxylic acid. The hydrochloride salt is typically a white to off-white crystalline solid, preferred in laboratory settings for its improved stability and solubility in aqueous media compared to the free amino acid.

The defining feature of 2-Ethylproline is its quaternary  $\alpha$ -carbon, which is a chiral center. The stereochemistry—(S) or (R)—is of paramount importance as it dictates how the molecule interacts with other chiral molecules, such as biological receptors or enzymes. The (S)-enantiomer, derived from natural L-proline, is most commonly utilized in peptide synthesis to mimic and enhance the properties of the parent amino acid.

**Table 1: Comparative Physicochemical Properties**

Property	L-Proline	(S)-2-Methylproline	(S)-2-Ethylproline (Calculated)
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>2</sub>	C <sub>6</sub> H <sub>11</sub> NO <sub>2</sub>	C <sub>7</sub> H <sub>13</sub> NO <sub>2</sub>
Molecular Weight (g/mol)	115.13	129.16[1]	143.18
Molecular Formula (HCl Salt)	C <sub>5</sub> H <sub>10</sub> ClNO <sub>2</sub>	C <sub>6</sub> H <sub>12</sub> ClNO <sub>2</sub>	C <sub>7</sub> H <sub>14</sub> ClNO <sub>2</sub>
Molecular Weight (HCl Salt)	151.59	165.62	179.64[2]
Topological Polar Surface Area (Å <sup>2</sup> )	49.3	49.3[1]	49.3
Stereochemistry	(S)	(S) or (R)	(S) or (R)

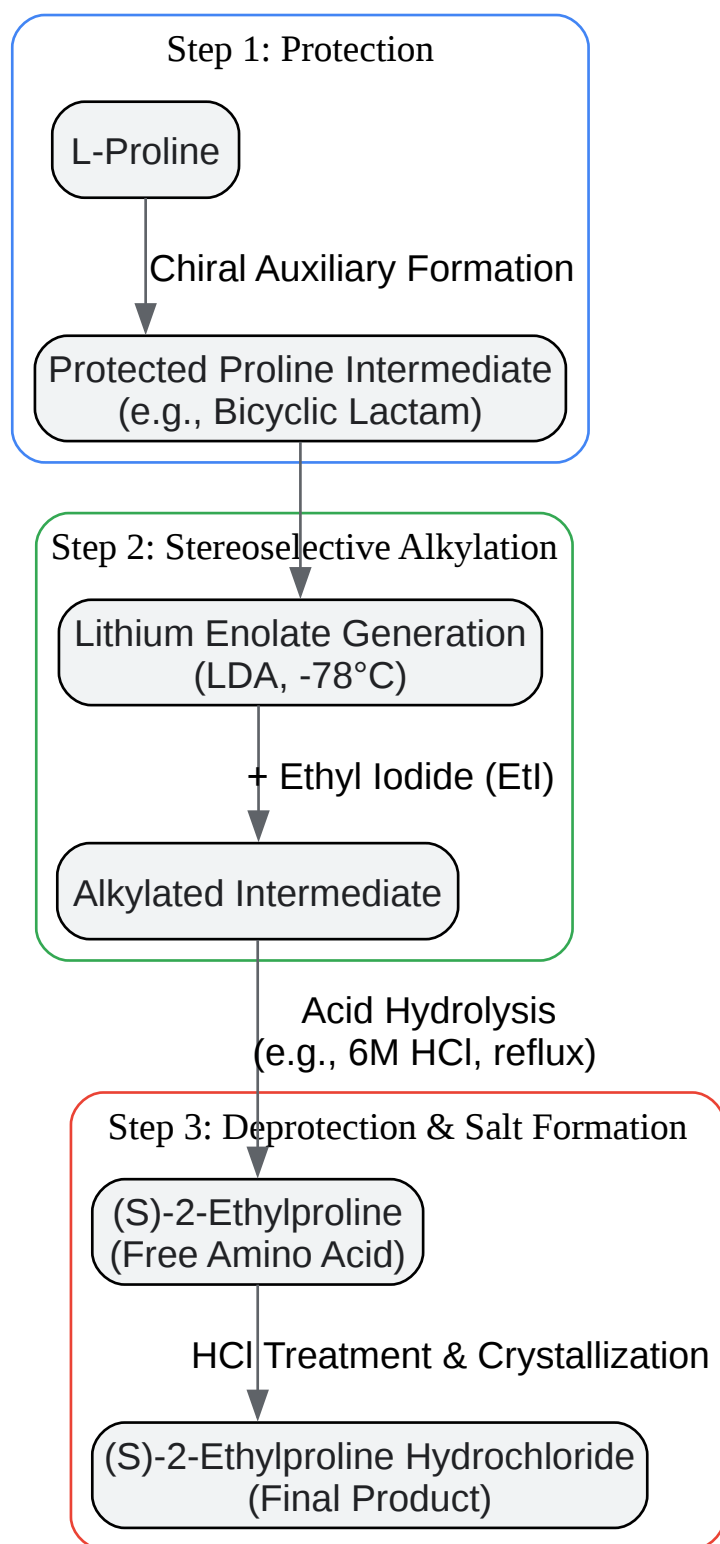
Note: Properties for 2-Ethylproline are calculated based on its chemical structure and data from close analogs.

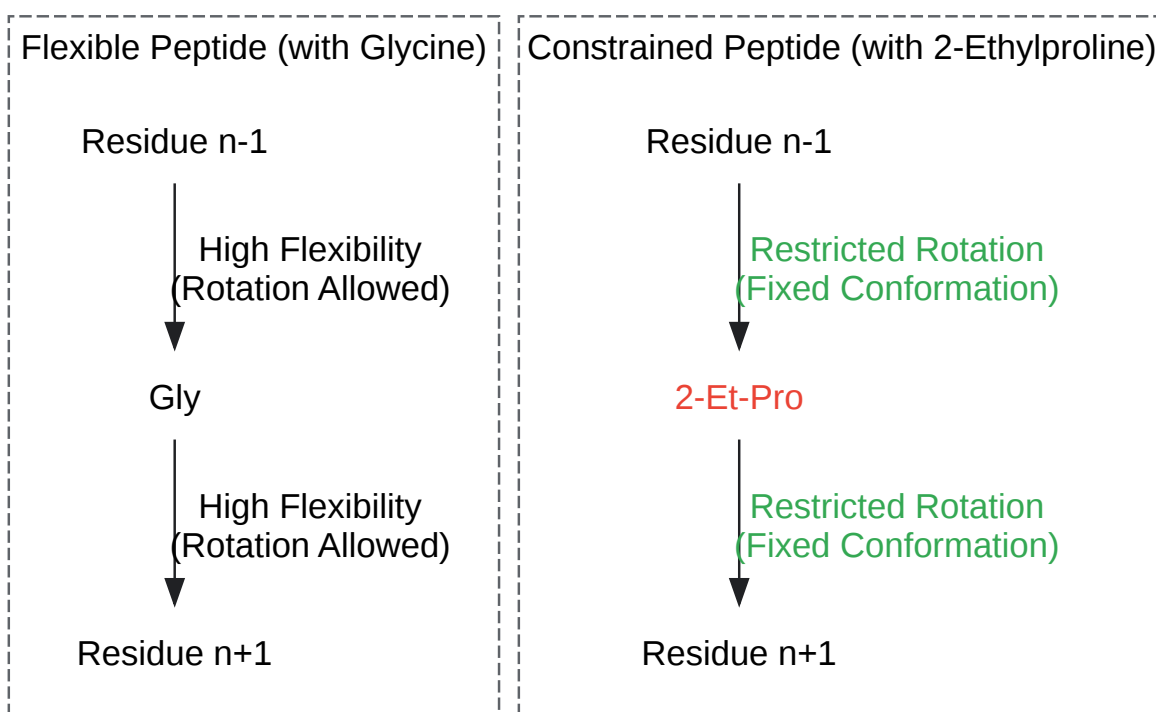
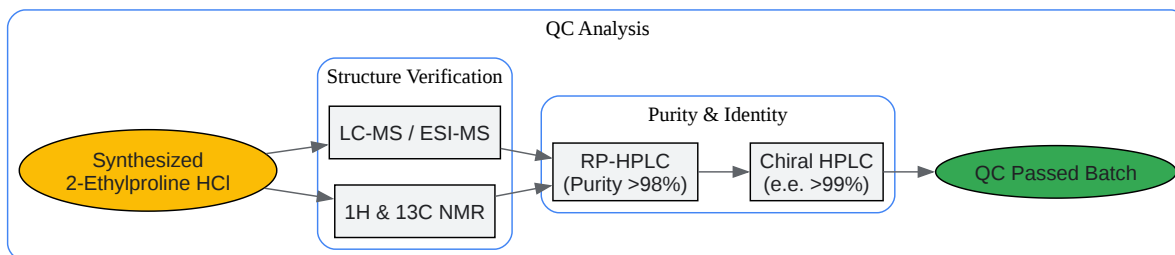
## Synthesis and Purification: A Validated Pathway

The synthesis of enantiomerically pure (S)-**2-Ethylproline hydrochloride** is not a trivial pursuit and relies on stereoselective alkylation. While multiple strategies exist, a robust and validated approach involves the use of a chiral auxiliary derived from L-proline itself, ensuring the

retention of stereochemistry. The following protocol is adapted from established methods for the synthesis of  $\alpha$ -methylproline and other  $\alpha$ -alkylated amino acids.

## Diagram 1: Synthetic Workflow





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## Sources

- [1. 2-Methyl-L-proline | C<sub>6</sub>H<sub>11</sub>NO<sub>2</sub> | CID 6993664 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. \(2S,4R\)-4-Ethyl-L-proline Hydrochloride | CAS 31101-28-7 \(free base\) | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
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